![molecular formula C19H17NO4S2 B2743803 3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid CAS No. 931314-32-8](/img/structure/B2743803.png)

3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known as MSAB, is a cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .

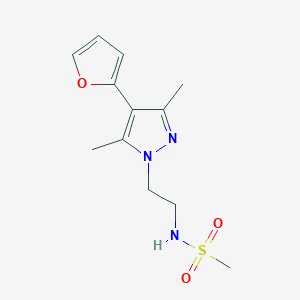

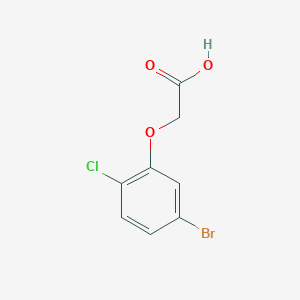

Molecular Structure Analysis

The empirical formula of this compound is C15H15NO4S, and its molecular weight is 305.35 . The structure includes a sulfonyl group attached to a methylamino group, which is further connected to a 4-methylphenyl group. This entire group is attached to the 3-position of a thiophene ring. The 2-position of the thiophene ring is connected to a carboxylic acid group, and the 4-position is connected to a phenyl group .Physical and Chemical Properties Analysis

The compound is a powder that is off-white to purple in color . It is soluble in DMSO at a concentration of 25 mg/mL . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methodologies for synthesizing derivatives of thiophene carboxylates, which are structurally related to the compound of interest. For example, one study outlined a one-pot Gewald synthesis of 2-aminothiophenes, highlighting the versatility of thiophene derivatives in organic synthesis (Tormyshev et al., 2006). This process demonstrates the compound's potential as a precursor in synthesizing various aryl groups at the 4-position of 2-aminothiophenes.

Material Science Applications

In material science, thiophene derivatives have been used to create novel materials with specific properties. For instance, a study on lanthanide-potassium biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate frameworks showed their potential in gas sorption, proton conductivity, and luminescent sensing of metal ions (Zhou et al., 2016). These materials demonstrate the compound's applicability in creating frameworks with significant utility in environmental monitoring and electronic devices.

Catalysis and Chemical Transformations

Sulfone and sulfonamide groups, closely related to the compound , have been extensively studied for their roles in catalysis and as intermediates in chemical reactions. For example, the introduction of the 9-Phenyl-9-fluorenyl protecting group into amines, acids, alcohols, sulfonamides, and thiols using a mild, rapid, and chemoselective procedure illustrates the compound's relevance in synthetic chemistry for protecting group strategies (Soley & Taylor, 2019).

Mechanism of Action

Target of Action

The primary target of this compound is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription . It specifically interacts with the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) of β-catenin .

Mode of Action

The compound binds to β-catenin via direct affinity interaction . This binding induces β-catenin ubiquitination and proteasomal degradation . The effective concentration for this action is between 1.25-5 μM in DLD-1, SW480, and LS174T cultures .

Biochemical Pathways

The compound affects the Wnt/β-catenin signaling pathway . By promoting the degradation of β-catenin, it downregulates Wnt/β-catenin target genes . This action selectively inhibits the proliferation of Wnt-dependent cancer cells .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests it may have good bioavailability.

Result of Action

The compound exhibits potent anti-tumor effects selectively on Wnt-dependent cancer cells . It decreases cell viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells . It also suppresses the expansion of established tumors from HCT116, HT115, and H23 xenografts in mice .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

The compound 3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylic acid is known to interact with various enzymes, proteins, and other biomolecules . It is a potent and selective inhibitor of Wnt/β-catenin signaling . It binds to β-catenin, promoting its degradation, and specifically downregulates Wnt/β-catenin target genes .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes . It selectively decreases cell viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells . It influences cell function by suppressing the Wnt3a-induced TOP-Luc activation and increasing active β-catenin levels .

Molecular Mechanism

The molecular mechanism of action of 3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylic acid involves direct affinity interaction with β-catenin within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .

Dosage Effects in Animal Models

In animal models, the effects of 3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylic acid vary with different dosages . It has been shown to inhibit tumor growth of Wnt-dependent cancer cells in mouse xenograft models when administered intraperitoneally daily for 2 weeks at dosages of 10-20 mg/kg .

Properties

IUPAC Name |

3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S2/c1-13-8-10-15(11-9-13)20(2)26(23,24)18-16(12-25-17(18)19(21)22)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZFQXZAMFFTCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-tert-butyl 1-ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate](/img/structure/B2743722.png)

![Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2743723.png)

![N-cyclopentyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2743725.png)

![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone](/img/structure/B2743733.png)

![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2743735.png)